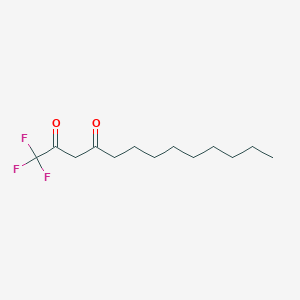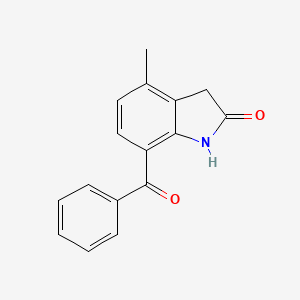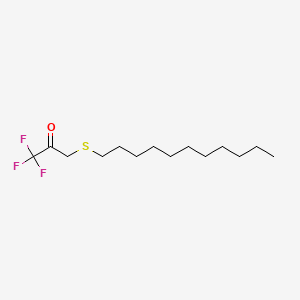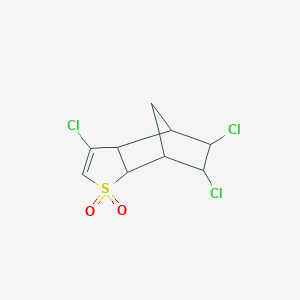
3,5,6-Trichloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1-benzothiophene 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5,6-Trichloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1-benzothiophene 1,1-dioxide is an organic compound known for its unique structure and properties It belongs to the class of trichlorinated benzothiophenes and is characterized by the presence of three chlorine atoms and a hexahydro-4,7-methano-1-benzothiophene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-Trichloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1-benzothiophene 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable benzothiophene derivative under controlled conditions. The reaction is usually carried out in the presence of a chlorinating agent such as chlorine gas or thionyl chloride, and a catalyst to facilitate the reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3,5,6-Trichloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1-benzothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3,5,6-Trichloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1-benzothiophene 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s biological activity is of interest for the development of new pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as an active ingredient in drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3,5,6-Trichloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1-benzothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. As an auxin mimic, it disrupts normal plant growth by mimicking the plant hormone auxin, leading to uncontrolled and disorganized growth that ultimately results in plant death . This mechanism is particularly useful in herbicidal applications.
類似化合物との比較
Similar Compounds
Triclopyr: An organic compound in the pyridine group used as a systemic foliar herbicide and fungicide.
Clopyralid: Another herbicide that targets broadleaf weeds and is often used in combination with other herbicides.
Uniqueness
3,5,6-Trichloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1-benzothiophene 1,1-dioxide stands out due to its unique structural features and the presence of a benzothiophene core, which imparts distinct chemical and biological properties
特性
CAS番号 |
92706-89-3 |
|---|---|
分子式 |
C9H9Cl3O2S |
分子量 |
287.6 g/mol |
IUPAC名 |
5,8,9-trichloro-3λ6-thiatricyclo[5.2.1.02,6]dec-4-ene 3,3-dioxide |
InChI |
InChI=1S/C9H9Cl3O2S/c10-5-2-15(13,14)9-4-1-3(6(5)9)7(11)8(4)12/h2-4,6-9H,1H2 |
InChIキー |
MBOPNWAAYPOCQU-UHFFFAOYSA-N |
正規SMILES |
C1C2C3C(C1C(C2Cl)Cl)S(=O)(=O)C=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



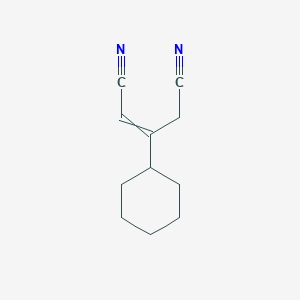

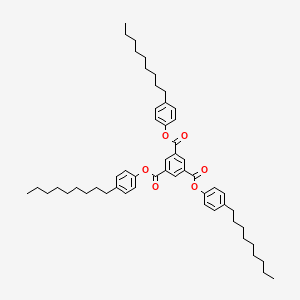

![N-[2-(2-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14351793.png)
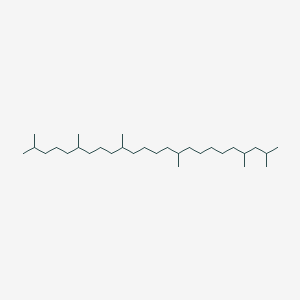
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde](/img/structure/B14351807.png)

![{2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B14351819.png)
stannane](/img/structure/B14351820.png)
